2-{[Ethyl(methyl)amino]methyl}-4-fluoroaniline
Description
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Properties
IUPAC Name |
2-[[ethyl(methyl)amino]methyl]-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2/c1-3-13(2)7-8-6-9(11)4-5-10(8)12/h4-6H,3,7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENJQNDVSWDZNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC1=C(C=CC(=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[Ethyl(methyl)amino]methyl}-4-fluoroaniline is a compound that belongs to the class of Mannich bases, which are known for their diverse biological activities. This article explores the biological properties of this compound, focusing on its pharmacological potential, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₉H₁₂F₁N₂
- Molecular Weight : 170.20 g/mol
This compound features a fluorine atom at the para position relative to the amino group, which is significant for its biological activity.
Biological Activity Overview
The biological activity of Mannich bases, including this compound, has been extensively studied. The following sections summarize key findings related to its pharmacological effects.
Anticancer Activity
Mannich bases have shown promise as anticancer agents. In various studies, compounds similar to this compound have demonstrated significant cytotoxicity against cancer cell lines:
- Cytotoxicity Studies : Research indicates that Mannich bases can exhibit cytotoxicity levels that are 2.5 to 5.2 times higher than standard drugs like 5-fluorouracil against certain cancer cell lines, including human colon cancer cells and leukemic cells .
Antibacterial and Antifungal Properties
The antibacterial and antifungal activities of Mannich bases have also been documented:
- Mechanisms of Action : These compounds may disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death. The presence of the ethyl(methyl)amino group contributes to enhanced membrane permeability and interaction with microbial targets .
Other Biological Activities
In addition to anticancer and antimicrobial properties, this compound may exhibit:
- Anti-inflammatory Effects : Some Mannich bases have been reported to reduce inflammation in animal models, suggesting potential applications in treating inflammatory diseases.
- Antioxidant Activity : The compound may also possess antioxidant properties, which can protect cells from oxidative stress.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of Mannich bases:
- Fluorine Substitution : The presence of a fluorine atom at the para position enhances lipophilicity and biological activity.
- Amino Group Variability : Variations in the amino group (e.g., ethyl vs. propyl substitutions) can lead to different pharmacological profiles.
Case Studies
- Cytotoxicity Against Cancer Cells : A study evaluated various Mannich bases' cytotoxic effects against human Molt 4/C8 T-lymphocytes. Compounds with similar structures exhibited significant potency, leading researchers to investigate further modifications to enhance efficacy .
- Antimicrobial Testing : In vitro tests showed that derivatives of this compound had considerable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating its potential as a new antimicrobial agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
